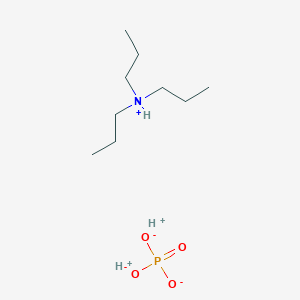
ethyl 2-(4-hydroxy-2-methylphenoxy)acetate
Descripción general
Descripción
ethyl 2-(4-hydroxy-2-methylphenoxy)acetate is an organic compound with the molecular formula C11H14O4 It is a derivative of phenol and is characterized by the presence of an ethyl ester group attached to the phenoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-hydroxy-2-methylphenoxy)acetate typically involves the esterification of 4-hydroxy-2-methylphenol with ethyl chloroacetate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the reactants in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of ethyl (4-hydroxy-2-methylphenoxy)acetate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
ethyl 2-(4-hydroxy-2-methylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
ethyl 2-(4-hydroxy-2-methylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of ethyl (4-hydroxy-2-methylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester group can undergo hydrolysis to release the active phenol derivative, which can further interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (2-methylphenoxy)acetate
- Ethyl (4-methoxyphenoxy)acetate
- Ethyl (4-hydroxyphenoxy)acetate
Uniqueness
ethyl 2-(4-hydroxy-2-methylphenoxy)acetate is unique due to the presence of both a hydroxyl and a methyl group on the phenoxy ring. This combination of functional groups imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the hydroxyl group enhances its ability to form hydrogen bonds, while the methyl group influences its hydrophobic interactions .
Propiedades
Número CAS |
403612-14-6 |
|---|---|
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
ethyl 2-(4-hydroxy-2-methylphenoxy)acetate |
InChI |
InChI=1S/C11H14O4/c1-3-14-11(13)7-15-10-5-4-9(12)6-8(10)2/h4-6,12H,3,7H2,1-2H3 |
Clave InChI |
RFSIKEBTOFOSPM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=C(C=C(C=C1)O)C |
SMILES canónico |
CCOC(=O)COC1=C(C=C(C=C1)O)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
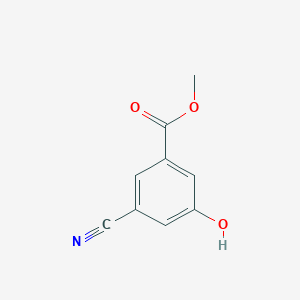
![2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B1628938.png)
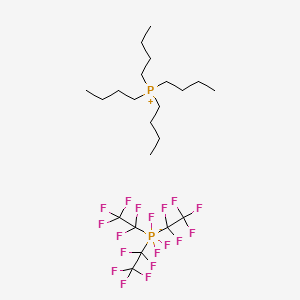
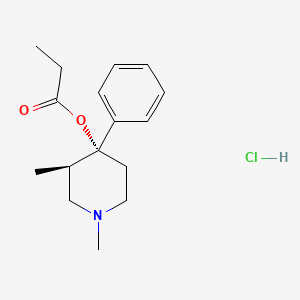
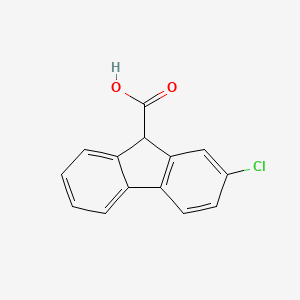

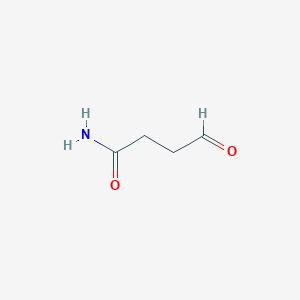
![(3'-Methoxy-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1628951.png)
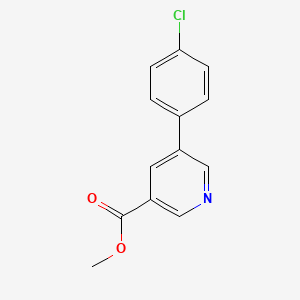

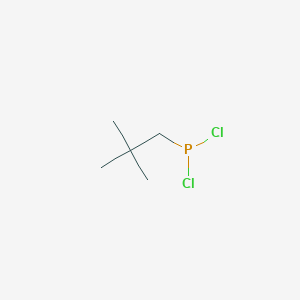
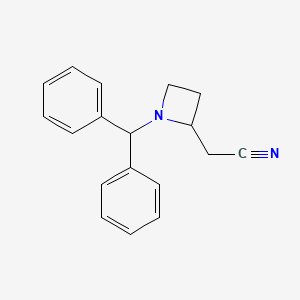
![Bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B1628959.png)
